
阿司匹林钠
概述
描述
Aspirin sodium, also known as acetylsalicylic acid, is a widely used analgesic, antipyretic, and anti-inflammatory drug. It is used for the relief of pain, fever, and inflammation, and is one of the most widely used drugs in the world. Aspirin sodium is synthesized from salicylic acid, and is an important component of many pharmaceutical formulations.
科学研究应用
抗炎机制
阿司匹林钠是乙酰水杨酸的衍生物,以其广泛的治疗效果而闻名。其研究的一个重要方面是其抗炎特性。Amann和Peskar(2002)详细阐述了阿司匹林和水杨酸钠的作用机制,强调它们在抑制前列腺素生物合成中的作用,这对它们的抗炎效力至关重要。这种作用主要通过抑制环氧化酶酶而发生,影响各种细胞信号通路,如MAPK级联反应和转录因子如NF-kB (Amann & Peskar, 2002)。
对耳蜗机械的影响
已经研究了阿司匹林钠对听觉功能的影响,研究表明其对耳蜗机械的影响。Huang等人(2005)发现长期使用水杨酸钠可以悖论地增强豚鼠的主动耳蜗机械,暗示其对耳鸣和听力损失等疾病的潜在影响 (Huang et al., 2005)。
癌症预防和治疗
阿司匹林钠在癌症治疗和预防中的作用是一个新兴的研究领域。Pathi等人(2012)讨论了阿司匹林及其代谢物水杨酸钠如何诱导凋亡并减少结肠癌细胞的生长。这些发现对于理解阿司匹林钠作为抗癌药物的潜力至关重要 (Pathi et al., 2012)。
对神经兴奋的影响
研究还探讨了阿司匹林钠对神经功能的影响。Gong等人(2008)发现阿司匹林的主要代谢物水杨酸钠通过减少抑制性GABA能传导来增强海马CA1区的神经兴奋。这一发现对于理解阿司匹林钠的神经影响及其在神经系统疾病中的潜在影响具有重要意义 (Gong et al., 2008)。
心血管效应
阿司匹林钠还具有显著的心血管效应。Talbodec等人(2000)报告称,阿司匹林和水杨酸钠抑制内皮素ETA受体,暗示它们在治疗缺血性心脏病中的潜在作用,并突显了它们在心血管药理学中的重要性 (Talbodec et al., 2000)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aspirin sodium involves the conversion of salicylic acid to acetylsalicylic acid, followed by the reaction of acetylsalicylic acid with sodium hydroxide to form Aspirin sodium.", "Starting Materials": [ "Salicylic acid", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of salicylic acid in 50 mL of ethanol in a round-bottom flask.", "Step 2: Add 10 mL of acetic anhydride to the flask and swirl to mix.", "Step 3: Add a few drops of concentrated sulfuric acid to the flask and swirl to mix.", "Step 4: Heat the flask on a water bath for 30 minutes.", "Step 5: Allow the mixture to cool to room temperature and then pour it into a beaker containing 100 mL of ice-cold water.", "Step 6: Collect the resulting solid by vacuum filtration and wash it with cold water.", "Step 7: Dissolve the solid in a small amount of hot water and add a few drops of sodium hydroxide solution until the pH is around 8.", "Step 8: Allow the solution to cool and then filter off any remaining solid.", "Step 9: Add excess sodium hydroxide solution to the filtrate until the pH is around 10.", "Step 10: Collect the resulting solid by vacuum filtration and wash it with cold water.", "Step 11: Dry the solid in an oven at 100°C for 2 hours to obtain Aspirin sodium." ] } | |
CAS 编号 |
493-53-8 |
分子式 |
C9H8NaO4 |
分子量 |
203.15 g/mol |
IUPAC 名称 |
sodium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |
InChI 键 |
DCNFJXWUPHHBKG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |
其他 CAS 编号 |
493-53-8 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sodium Acetylsalicylate?
A: Sodium Acetylsalicylate exerts its primary effect by irreversibly inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. [] This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. [, , , , ]
Q2: How does Sodium Acetylsalicylate’s inhibition of prostaglandin synthesis translate to its antipyretic effect?
A: Research suggests that Sodium Acetylsalicylate acts within the preoptic/anterior hypothalamus (PO/AH) region of the brain. [, , ] By inhibiting prostaglandin synthesis in this area, it counteracts the fever-inducing effects of pyrogens, which are believed to disrupt the thermoregulatory system. [, ]
Q3: Does Sodium Acetylsalicylate affect other cell types besides those involved in inflammation?
A: Yes, studies have shown that Sodium Acetylsalicylate can also inhibit the activation of neutrophils, immune cells involved in the inflammatory response. [] This inhibition is not solely due to prostaglandin inhibition and might involve modulation of calcium movement and intracellular cyclic AMP levels. []
Q4: What is the molecular formula and weight of Sodium Acetylsalicylate?
A: Sodium Acetylsalicylate is represented by the molecular formula C9H7O4Na and has a molecular weight of 202.14 g/mol. [, ]
Q5: Are there different crystalline forms of Sodium Acetylsalicylate?
A: Yes, research has identified three distinct crystalline forms of Sodium Acetylsalicylate: an anhydrate form, a dihydrate form, and a hemihydrate form of a 2:1 salt. [] These forms have been characterized using single-crystal X-ray diffraction. []
Q6: How does the physical form of Sodium Acetylsalicylate formulations impact their effect on gastrointestinal microbleeding?
A: Studies in dogs demonstrated that different buffered Sodium Acetylsalicylate formulations, although quantitatively similar, exhibited varying degrees of gastrointestinal microbleeding. [] The aqueous suspension showed the least bleeding, followed by the homogenous tablet, the encapsulated powder, and the core tablet, suggesting the physical form significantly influences gastrointestinal effects. []
Q7: How does the route of administration affect the antipyretic action of Sodium Acetylsalicylate?
A: Research in rabbits indicates that the route of administration significantly influences Sodium Acetylsalicylate’s antipyretic effect. [, ] Intrahypothalamic administration proved most effective, followed by intracerebroventricular, and lastly, intravenous injection. [, ] This suggests a central nervous system component to its antipyretic action. [, ]
Q8: Does Sodium Acetylsalicylate cross the blood-brain barrier?
A: Yes, studies demonstrate that Sodium Acetylsalicylate can penetrate the blood-brain barrier, with higher concentrations observed in the brain during hyperthermia, potentially explaining its enhanced antipyretic effect in febrile states. []
Q9: How is Sodium Acetylsalicylate metabolized?
A: Sodium Acetylsalicylate is metabolized primarily in the liver to salicylic acid, which is further conjugated and excreted in the urine. []
Q10: Has Sodium Acetylsalicylate been investigated in animal models of pain?
A: Yes, research using a rat model demonstrated the analgesic activity of Sodium Acetylsalicylate. [, ] The study also explored its relative potency compared to other analgesics like Acetaminophen and Codeine. [, ]
Q11: Are there any animal studies investigating the effect of Sodium Acetylsalicylate on thermoregulation during heat exposure?
A: Yes, studies in monkeys demonstrated that Sodium Acetylsalicylate improved tolerance to heat exposure. [] The compound reduced body temperature increases by enhancing heat-dissipating mechanisms, potentially via the central nervous system. []
Q12: Does the route of administration influence the gastrointestinal effects of Sodium Acetylsalicylate?
A: Research suggests that intravenous administration of Sodium Acetylsalicylate does not increase gastrointestinal blood loss compared to oral administration. [] This finding implies that the gastrointestinal side effects commonly associated with aspirin might be due to its local effect on the mucosa rather than a systemic effect. []
Q13: Are there efforts to develop controlled-release formulations of Sodium Acetylsalicylate?
A: Yes, research explored using O-carboxymethyl chitosan (O-CMCS) hydrogels for the controlled release of Sodium Acetylsalicylate. [, ] These hydrogels exhibited pH-sensitive drug release, suggesting potential applications for targeted delivery to the colon. [, ]
Q14: What analytical methods are commonly used to measure Sodium Acetylsalicylate concentrations?
A: Common methods include high-performance liquid chromatography (HPLC) and liquid scintillation counting, often coupled with techniques like combustion for sample preparation. [, ] These methods offer sensitivity and specificity for quantifying Sodium Acetylsalicylate and its metabolites in various biological matrices. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1259931.png)

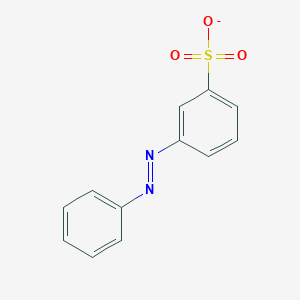
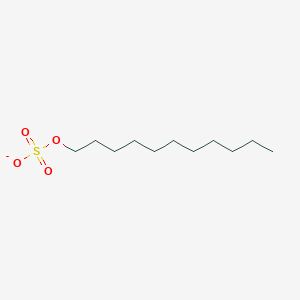
![15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1259939.png)
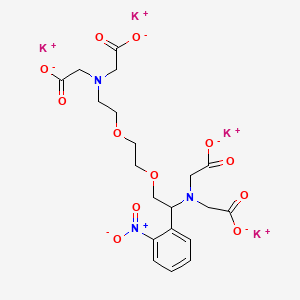
![(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259942.png)
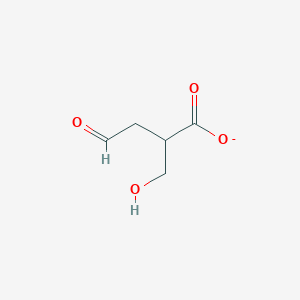
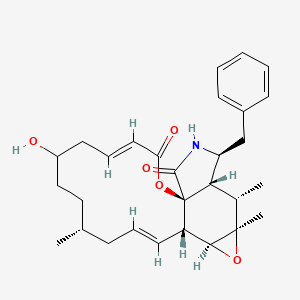


![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
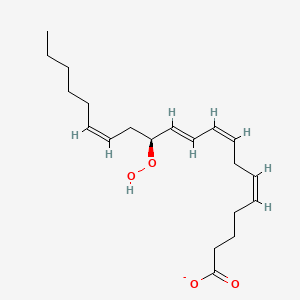
![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)